molecular formula C22H15ClF4N2O3S B2600162 N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide CAS No. 451479-62-2

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2600162
CAS No.: 451479-62-2
M. Wt: 498.88
InChI Key: AQIYBHYDNLFSNH-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a trifluoromethyl group at the 2-position and a chloro substituent at the 4-position on the phenyl ring, combined with a 2-fluoro-5-(indolin-1-ylsulfonyl)benzamide backbone. Such structural features are common in agrochemicals and pharmaceuticals, where trifluoromethyl and sulfonyl groups enhance bioactivity and stability .

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(2,3-dihydroindol-1-ylsulfonyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF4N2O3S/c23-14-5-8-19(17(11-14)22(25,26)27)28-21(30)16-12-15(6-7-18(16)24)33(31,32)29-10-9-13-3-1-2-4-20(13)29/h1-8,11-12H,9-10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIYBHYDNLFSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include 4-chloro-2-(trifluoromethyl)aniline and 2-fluoro-5-(indolin-1-ylsulfonyl)benzoic acid. The reaction conditions usually require the presence of a base, such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is thought to involve the modulation of specific signaling pathways related to cell survival and proliferation.

Antibacterial Properties :
The compound has also been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. Preliminary results suggest efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent.

Biological Studies

Enzyme Inhibition :
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. For instance, studies have focused on its role as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.

Targeted Drug Delivery :
The compound's unique structure allows for the exploration of targeted drug delivery mechanisms. Its ability to interact with specific receptors could facilitate the development of drug formulations that enhance therapeutic efficacy while minimizing side effects.

Materials Science

Polymer Chemistry :
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as increased thermal stability or chemical resistance. Its trifluoromethyl group is particularly valuable for improving the hydrophobicity of polymer surfaces.

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)25.72 ± 3.95 μM
AntibacterialStaphylococcus aureus2 μg/ml
AntibacterialEscherichia coli7 μg/ml

Case Study 1: Anticancer Efficacy

In a study examining the effects on MCF-7 cells, this compound was found to significantly induce apoptosis, demonstrating its potential as a chemotherapeutic agent. Further testing in vivo showed reduced tumor sizes in treated mice compared to controls.

Case Study 2: Antibacterial Properties

A series of experiments evaluated the antibacterial efficacy against various strains. The compound demonstrated notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)

  • Structural Similarities : Both compounds share a benzamide core and a trifluoromethyl group.
  • Key Differences : Flutolanil lacks the indolin-1-ylsulfonyl moiety and instead features a 3-isopropoxyphenyl group. This difference likely alters its biological target; flutolanil is a succinate dehydrogenase inhibitor used against rice sheath blight .

Inabenfide (N-(4-Chloro-2-(Hydroxyphenylmethyl)Phenyl)-4-Pyridinecarboxamide)

  • Structural Similarities : Both have a chloro-substituted phenyl ring.
  • Key Differences : Inabenfide uses a pyridinecarboxamide backbone and a hydroxyphenylmethyl group, which may confer different solubility and binding properties. It functions as a plant growth regulator .
  • Activity : The indolin-1-ylsulfonyl group in the target compound could enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to inabenfide.

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide)

  • Structural Similarities : Contains trifluoromethyl and fluorophenyl groups.
  • Key Differences: Diflufenican employs a pyridinecarboxamide scaffold and a phenoxy linker, making it a carotenoid biosynthesis inhibitor used as a herbicide .

Sulfentrazone (N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-Yl)Phenyl)Methanesulfonamide)

  • Structural Similarities : Both include sulfonamide and halogenated phenyl groups.
  • Key Differences: Sulfentrazone incorporates a triazolone ring, which is critical for its protoporphyrinogen oxidase inhibition (herbicidal activity) .

Biological Activity

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-fluoro-5-(indolin-1-ylsulfonyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and targeted therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A trifluoromethyl group, enhancing lipophilicity.
  • An indoline moiety, which is often associated with biological activity.
  • A sulfonamide linkage that may contribute to its pharmacological properties.

The biological activity of this compound primarily involves inhibition of specific kinases. Research indicates that it may act on targets such as:

  • c-KIT : This receptor tyrosine kinase is implicated in various malignancies. The compound has shown potent inhibition against both wild-type and drug-resistant mutants of c-KIT, making it a candidate for treating gastrointestinal stromal tumors (GISTs) .
  • BCR-ABL : As a multi-kinase inhibitor, it may also affect pathways involved in chronic myeloid leukemia (CML), similar to other compounds like AP24534 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Target KinaseIC50 (nM)Remarks
c-KIT (wild-type)<10Potent inhibition observed in vitro .
c-KIT (T670I mutant)<10Effective against common drug-resistant mutant .
BCR-ABL0.37Comparable to known inhibitors like ponatinib .
PDGFRα1.1Significant inhibitory activity noted .
c-Src5.4Impacts signaling pathways relevant to cancer .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Gastrointestinal Stromal Tumors (GISTs) :
    • A study demonstrated that this compound significantly reduced tumor growth in mouse models harboring c-KIT mutations. The compound showed a favorable pharmacokinetic profile, supporting its potential for clinical development .
  • Chronic Myeloid Leukemia (CML) :
    • In vitro assays indicated that the compound effectively inhibited BCR-ABL signaling pathways, leading to apoptosis in CML cell lines. This suggests its potential as an alternative treatment for patients resistant to first-line therapies .
  • Additional Targets :
    • The compound's activity against other kinases such as PDGFRα and c-Src indicates a broader spectrum of action, which could be beneficial in combination therapies for various cancers .

Q & A

Q. How can conflicting cytotoxicity data across cell lines be reconciled?

  • Methodological Answer :
  • Dose Escalation : Re-test cytotoxicity at lower concentrations (IC50_{50} vs. IC90_{90}).
  • Metabolic Profiling : Use Seahorse assays to assess mitochondrial dysfunction.
  • Gene Expression : Perform RNA-seq to identify cell line-specific stress pathways .

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